N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1251680-36-0
VCID: VC7101678
InChI: InChI=1S/C17H14N4O5S/c22-14(18-9-1-4-12-13(5-9)26-8-25-12)6-20-11-7-27-19-15(11)16(23)21(17(20)24)10-2-3-10/h1,4-5,7,10H,2-3,6,8H2,(H,18,22)
SMILES: C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Molecular Formula: C17H14N4O5S
Molecular Weight: 386.38

N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide

CAS No.: 1251680-36-0

Cat. No.: VC7101678

Molecular Formula: C17H14N4O5S

Molecular Weight: 386.38

* For research use only. Not for human or veterinary use.

N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide - 1251680-36-0

Specification

CAS No. 1251680-36-0
Molecular Formula C17H14N4O5S
Molecular Weight 386.38
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Standard InChI InChI=1S/C17H14N4O5S/c22-14(18-9-1-4-12-13(5-9)26-8-25-12)6-20-11-7-27-19-15(11)16(23)21(17(20)24)10-2-3-10/h1,4-5,7,10H,2-3,6,8H2,(H,18,22)
Standard InChI Key VVQDNFIGBWGOCW-UHFFFAOYSA-N
SMILES C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5

Introduction

Chemical Identity

IUPAC Name:
N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H- thiazolo[4,3-d]pyrimidin-4-yl}acetamide

Molecular Formula:
C16H14N4O5S

Key Structural Features:

  • A benzodioxole moiety (aromatic ring fused with a dioxole group).

  • A thiazolopyrimidine core with cyclopropyl and keto functionalities.

  • An acetamide linker connecting the two main structural units.

Synthesis

The compound is synthesized through multi-step organic reactions involving heterocyclic chemistry. Although specific synthetic pathways for this compound are not detailed in the provided references, similar compounds are often prepared using the following general steps:

  • Formation of the Thiazolopyrimidine Core:

    • Starting with thiourea derivatives and appropriate aldehydes or ketones to form thiazole intermediates.

    • Cyclization with urea or guanidine derivatives to yield the pyrimidine ring.

  • Introduction of Substituents:

    • Functionalization of the thiazolopyrimidine core with cyclopropyl groups using alkylating agents.

    • Keto groups introduced via oxidation reactions.

  • Coupling with Benzodioxole Derivative:

    • The benzodioxole moiety is typically introduced through amide bond formation using acylation reagents like acid chlorides or anhydrides.

This process requires precise reaction conditions (temperature, pH) to ensure high yield and purity.

Potential Pharmacological Applications

The structural features of this compound suggest possible activity in several pharmacological domains:

  • Anticancer Activity:

    • The presence of a thiazolopyrimidine core and keto functionalities is consistent with known inhibitors of enzymes like kinases or topoisomerases.

    • Similar compounds have demonstrated cytotoxicity against cancer cell lines .

  • Anti-inflammatory Potential:

    • Benzodioxole derivatives are often studied for their ability to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammation pathways .

  • Antimicrobial Properties:

    • Thiazolopyrimidines and benzodioxoles have shown activity against bacterial and fungal pathogens due to their ability to disrupt microbial enzyme systems .

Molecular Docking Studies

Docking studies on related compounds indicate strong binding affinities to biological targets such as:

  • COX enzymes (anti-inflammatory).

  • DNA gyrase or topoisomerase (antibacterial/anticancer).

Research Implications and Future Directions

This compound represents a promising scaffold for drug development due to its diverse functional groups and potential biological activities. Future research should focus on:

  • In vitro Testing: Screening against cancer cell lines, inflammatory markers, and microbial strains.

  • Structure–Activity Relationship (SAR): Modifying substituents on the thiazolopyrimidine core or benzodioxole moiety to optimize activity.

  • Pharmacokinetics and Toxicology: Evaluating absorption, distribution, metabolism, excretion (ADME), and safety profiles in preclinical studies.

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